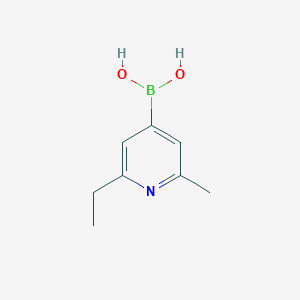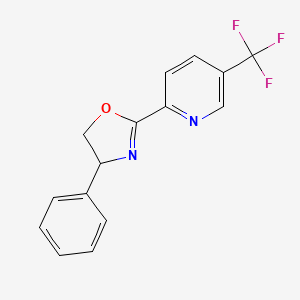
2-Formamidopropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamidopropanediamide is an organic compound with the molecular formula C3H7N3O2 It is a derivative of formamide and is characterized by the presence of both amide and formamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamidopropanediamide typically involves the reaction of formamide with a suitable diamine. One common method is the reaction of formamide with 1,3-diaminopropane under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Formamidopropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-Formamidopropanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formamidopropanediamide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide and formamide groups can participate in hydrogen bonding with proteins, enzymes, and other biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and affect cellular processes.
Comparison with Similar Compounds
Formamide (HCONH2): A simpler compound with a single formamide group.
Acetamide (CH3CONH2): Contains an acetamide group instead of a formamide group.
Propionamide (C2H5CONH2): Similar structure but with a propionamide group.
Uniqueness: 2-Formamidopropanediamide is unique due to the presence of both amide and formamide groups, which confer distinct reactivity and interaction capabilities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C4H7N3O3 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
2-formamidopropanediamide |
InChI |
InChI=1S/C4H7N3O3/c5-3(9)2(4(6)10)7-1-8/h1-2H,(H2,5,9)(H2,6,10)(H,7,8) |
InChI Key |
BHJTZDKKGGJCIK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12501462.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B12501463.png)

![N-[4-(glycylamino)phenyl]furan-2-carboxamide](/img/structure/B12501474.png)
![Propyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501476.png)

![N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B12501493.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501501.png)


![3-(3-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501523.png)
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B12501528.png)
![5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12501531.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12501547.png)
